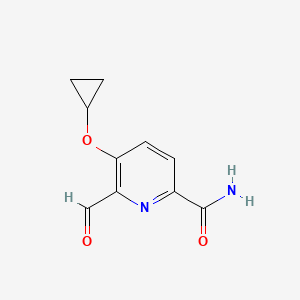

5-Cyclopropoxy-6-formylpicolinamide

CAS No.:

Cat. No.: VC19818643

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O3 |

|---|---|

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | 5-cyclopropyloxy-6-formylpyridine-2-carboxamide |

| Standard InChI | InChI=1S/C10H10N2O3/c11-10(14)7-3-4-9(8(5-13)12-7)15-6-1-2-6/h3-6H,1-2H2,(H2,11,14) |

| Standard InChI Key | WMOVDUFKJVZFIS-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1OC2=C(N=C(C=C2)C(=O)N)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Cyclopropoxy-6-formylpicolinamide belongs to the picolinamide family, distinguished by a pyridine ring substituted at the 5th and 6th positions with cyclopropoxy and formyl groups, respectively. The 2nd position features a carboxamide group, contributing to its hydrogen-bonding capacity and solubility profile. The cyclopropoxy moiety introduces steric strain, which may influence conformational stability and interaction with biological targets .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 5-cyclopropyloxy-6-formylpyridine-2-carboxamide |

| Molecular Formula | |

| Molecular Weight | 206.20 g/mol |

| Canonical SMILES | C1CC1OC2=C(N=C(C=C2)C(=O)N)C=O |

| InChI Key | WMOVDUFKJVZFIS-UHFFFAOYSA-N |

The compound’s stereoelectronic properties are defined by the electron-withdrawing formyl group and the electron-donating cyclopropoxy substituent, creating a polarized electronic environment conducive to nucleophilic and electrophilic reactions.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no explicit synthesis protocol for 5-Cyclopropoxy-6-formylpicolinamide is documented, analogous picolinamide derivatives suggest a multi-step approach:

-

Pyridine Ring Formation: Initial construction of the pyridine core via condensation reactions, such as the Hantzsch dihydropyridine synthesis or Kröhnke pyridine methodology.

-

Functional Group Introduction:

-

Cyclopropoxy Installation: Nucleophilic substitution using cyclopropanol under basic conditions.

-

Formylation: Vilsmeier-Haack reaction to introduce the formyl group at the 6th position.

-

-

Carboxamide Addition: Hydrolysis of a nitrile intermediate or direct amidation of a carboxylic acid precursor .

Challenges: Steric hindrance from the cyclopropoxy group may impede formylation efficiency, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic agents).

Physicochemical Properties

Solubility and Stability

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Octanol-Water) | ~1.2 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

| Hazard | Precaution |

|---|---|

| Skin/Eye Irritation | Wear nitrile gloves, goggles |

| Inhalation Risks | Use fume hoods |

| Environmental Toxicity | Avoid aqueous release |

Handling should adhere to GHS guidelines, including P280 (protective gloves/clothing) and P305+P351+P338 (eye exposure response) .

Current Research and Future Directions

Knowledge Gaps

-

Synthetic Optimization: Development of high-yield routes using flow chemistry or enzymatic catalysis.

-

Biological Screening: In vitro assays against TLRs, kinases, and microbial strains.

-

Computational Modeling: QSAR studies to predict ADMET profiles and target affinity .

Industrial Applications

Potential uses span agrochemicals (herbicides) and pharmaceuticals (small-molecule inhibitors). Partnering with biotech firms for lead optimization is a strategic priority .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume